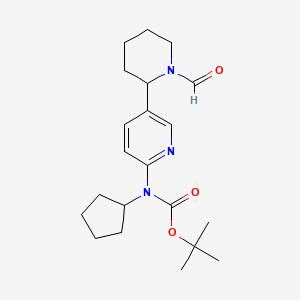
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxy group, a phenylethyl group, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylethylamine and glycine derivatives.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and solvents such as ethanol or methanol.
Chiral Resolution: The chiral resolution of the compound is achieved using chiral catalysts or by employing chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.
Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenylethyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted phenylethyl derivatives.
Applications De Recherche Scientifique
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways Involved: It modulates biochemical pathways, influencing cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid: The enantiomer of the compound with different biological activity.
Phenylethylamine Derivatives: Compounds with similar structural features but varying functional groups.
Aminoacetic Acid Derivatives: Compounds with similar aminoacetic acid moieties but different substituents.
Uniqueness
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-[[(1S)-2-hydroxy-1-phenylethyl]amino]acetic acid |
InChI |
InChI=1S/C10H13NO3/c12-7-9(11-6-10(13)14)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1 |
Clé InChI |
YBRCUAIBQWDEKS-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CO)NCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(CO)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B11825148.png)

![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)




![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)
![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)


![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
